6-(Methoxymethyl)pyrimidine-4-carbonitrile
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Overview
Description
6-(Methoxymethyl)pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)pyrimidine-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the nucleophilic substitution reaction where a methoxymethyl group is introduced to the pyrimidine ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often employing automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-(Methoxymethyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while reduction could produce pyrimidine-4-methylamine derivatives.
Scientific Research Applications
6-(Methoxymethyl)pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential as a precursor for developing pharmaceutical agents, particularly in anticancer and antimicrobial research.
Industry: It is utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-(Methoxymethyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-4-carbonitrile: Lacks the methoxymethyl group, making it less versatile in certain reactions.
6-Methylpyrimidine-4-carbonitrile: Contains a methyl group instead of a methoxymethyl group, affecting its reactivity and applications.
Uniqueness
6-(Methoxymethyl)pyrimidine-4-carbonitrile is unique due to the presence of the methoxymethyl group, which enhances its solubility and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-(methoxymethyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-11-4-7-2-6(3-8)9-5-10-7/h2,5H,4H2,1H3 |
InChI Key |
ILFPDXDGJRIHAG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=NC=N1)C#N |
Origin of Product |
United States |
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